Nqdi-1

Description

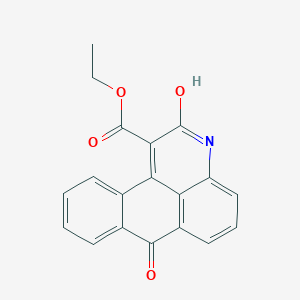

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJGFNHRMPMALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

NQDI-1's Neuroprotective Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquinone-di-1 (NQDI-1) has emerged as a promising neuroprotective agent, primarily through its targeted inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1). This technical guide delineates the core mechanism of action of NQDI-1 in neuronal cells, focusing on its impact on downstream signaling cascades, oxidative stress, and apoptosis. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Inhibition of the ASK1 Signaling Cascade

NQDI-1 exerts its neuroprotective effects by directly inhibiting the phosphorylation of ASK1, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Under conditions of cellular stress, such as oxidative stress or neuroinflammation, ASK1 is activated through phosphorylation. Activated ASK1, in turn, phosphorylates and activates downstream kinases, notably p38 and c-Jun N-terminal kinase (JNK).[1][3] This signaling cascade culminates in the activation of pro-apoptotic and pro-inflammatory pathways, leading to neuronal cell death.

NQDI-1 intervenes at a critical juncture by preventing the initial phosphorylation of ASK1.[1] This inhibitory action effectively blocks the entire downstream signaling cascade, thereby mitigating the detrimental effects of cellular stress on neuronal cells.

Signaling Pathway Diagram

Caption: NQDI-1 inhibits the ASK1 signaling pathway.

Quantitative Analysis of NQDI-1's Effects on Key Signaling Proteins

The inhibitory effect of NQDI-1 on the ASK1 signaling cascade has been quantified through Western blot analysis. The following table summarizes the semi-quantitative changes in the expression of key proteins in a rat model of subarachnoid hemorrhage (SAH), a condition that induces significant neuronal stress and apoptosis.

| Protein | Treatment Group | Relative Expression (Normalized to Control) | Reference |

| p-ASK1/ASK1 | SAH + Vehicle | Increased | [1][4] |

| SAH + NQDI-1 | Significantly Decreased vs. SAH + Vehicle | [1][4] | |

| p-p38/p38 | SAH + Vehicle | Increased | [1][4] |

| SAH + NQDI-1 | Significantly Decreased vs. SAH + Vehicle | [1][4] | |

| p-JNK/JNK | SAH + Vehicle | Increased | [1][4] |

| SAH + NQDI-1 | Significantly Decreased vs. SAH + Vehicle | [1][4] | |

| Bax | SAH + Vehicle | Increased | [1][3][4] |

| SAH + NQDI-1 | Significantly Decreased vs. SAH + Vehicle | [1][3][4] | |

| Bcl-2 | SAH + Vehicle | Decreased | [1][3][4] |

| SAH + NQDI-1 | Significantly Increased vs. SAH + Vehicle | [1][3][4] | |

| 4-HNE | SAH + Vehicle | Increased | [1][3][4] |

| SAH + NQDI-1 | Significantly Decreased vs. SAH + Vehicle | [1][3][4] | |

| HO-1 | SAH + Vehicle | Increased | [1][3][4] |

| SAH + NQDI-1 | Significantly Increased vs. SAH + Vehicle | [1][3][4] |

Note: "Significantly" indicates a statistically significant difference as reported in the cited studies. 4-HNE (4-hydroxynonenal) is a marker of oxidative stress. HO-1 (Heme oxygenase 1) is an antioxidant enzyme.

The Indirect Link to NQO1

While NQDI-1 directly targets the ASK1 pathway, its downstream effects on reducing oxidative stress align with the function of NAD(P)H quinone oxidoreductase 1 (NQO1). NQO1 is a key enzyme in the cellular antioxidant defense system, regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Although current research has not established a direct regulatory link between NQDI-1 and NQO1, it is plausible that the reduction in oxidative stress achieved through ASK1 inhibition may indirectly support a more favorable cellular redox environment, a condition also promoted by NQO1 activity. Further research is warranted to explore any potential crosstalk between the ASK1 and Nrf2-NQO1 pathways in the context of neuroprotection.

Logical Relationship Diagram

Caption: NQDI-1 and NQO1's convergent neuroprotective effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of NQDI-1.

Western Blot Analysis of Key Signaling Proteins

This protocol is adapted for the analysis of protein expression in neuronal cell lysates following treatment with NQDI-1.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis.

Materials:

-

Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)

-

NQDI-1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-4-HNE, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture neuronal cells to the desired confluency and treat with NQDI-1 at various concentrations for the specified duration. Wash cells with ice-cold PBS and lyse using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for ASK1 Localization

This protocol allows for the visualization of ASK1 localization within neuronal cells.

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with NQDI-1 as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against ASK1 overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

TUNEL Assay for Neuronal Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

-

Cell Culture and Treatment: Culture and treat neuronal cells on coverslips as described previously.

-

Fixation and Permeabilization: Fix and permeabilize the cells as for immunofluorescence.

-

TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

-

Staining and Visualization: After the TUNEL reaction, counterstain the nuclei with a fluorescent dye (e.g., DAPI) and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

NQDI-1 demonstrates significant neuroprotective potential by inhibiting the ASK1-mediated signaling cascade, thereby reducing oxidative stress and neuronal apoptosis. The methodologies and data presented in this guide provide a robust framework for further investigation into the therapeutic applications of NQDI-1 and other ASK1 inhibitors in the context of neurodegenerative diseases and acute neuronal injury. Future research should aim to further quantify the dose-dependent effects of NQDI-1 and explore its potential interactions with other neuroprotective pathways.

References

- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NQDI-1 as a Specific Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under conditions of oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals leads to the downstream activation of JNK and p38 MAPK pathways, culminating in apoptosis and inflammation. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of NQDI-1, a potent and specific small-molecule inhibitor of ASK1. We will delve into its mechanism of action, specificity, and its application in preclinical research, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to NQDI-1

NQDI-1 (Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a small molecule that has been identified as a specific inhibitor of ASK1. It has been utilized in numerous in vitro and in vivo studies to probe the physiological and pathological roles of ASK1. By inhibiting ASK1, NQDI-1 effectively attenuates downstream signaling cascades, thereby mitigating apoptosis and inflammatory responses in various disease models.

Quantitative Data: Inhibitory Profile of NQDI-1

The efficacy and specificity of a kinase inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of NQDI-1 against ASK1 and a panel of other kinases.

Table 1: In Vitro Inhibitory Activity of NQDI-1 against ASK1

| Parameter | Value | Reference |

| IC50 | 3 µM | [1][2] |

| Ki | 500 nM | [1] |

Table 2: Kinase Selectivity Profile of NQDI-1

| Kinase | Residual Activity (%) at 25 µM NQDI-1 |

| ASK1 | 12.5 |

| Aurora A | 79 |

| ROCK1 | 100 |

| HGFR | 62 |

| FGFR1 | 44 |

| Tie2 | 84 |

| JNK3 | 100 |

| CK2 | 78 |

Data presented in Table 2 demonstrates the percentage of remaining kinase activity in the presence of 25 µM NQDI-1, highlighting its selectivity for ASK1 over other tested kinases.

Signaling Pathways and Mechanism of Action

NQDI-1 exerts its biological effects by directly inhibiting the kinase activity of ASK1. Under cellular stress, ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. These pathways ultimately lead to the activation of transcription factors and other effector molecules that drive apoptosis and inflammation. NQDI-1 binds to the ATP-binding pocket of ASK1, preventing its phosphorylation and subsequent activation of downstream signaling.

References

The Role of NQDI-1 in Modulating Oxidative Stress and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NQDI-1 (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular stress signaling. Its activation by stimuli such as reactive oxygen species (ROS) triggers downstream cascades involving p38 and c-Jun N-terminal kinase (JNK), culminating in inflammation, apoptosis, and other cellular damage. This technical guide provides an in-depth analysis of NQDI-1's mechanism of action, its quantifiable effects on oxidative stress and apoptosis, and detailed protocols for key experimental validations.

Introduction to NQDI-1

NQDI-1 is a selective inhibitor of ASK1, a ubiquitously expressed kinase that plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] By activating the JNK and p38 MAPK signaling pathways, ASK1 is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] NQDI-1's ability to specifically target and inhibit ASK1 phosphorylation makes it a valuable tool for dissecting these pathways and a promising therapeutic candidate for diseases driven by stress-induced apoptosis and oxidative damage.[3][4]

Mechanism of Action: Inhibition of the ASK1 Signaling Cascade

Under cellular stress, such as the accumulation of ROS, ASK1 is activated and subsequently phosphorylates downstream kinases, initiating a signaling cascade that leads to apoptosis.[5] NQDI-1 exerts its effects by directly inhibiting the kinase activity of ASK1.[4]

The core mechanism involves:

-

Stress Signal: Intracellular stressors like ROS trigger the activation of ASK1.

-

ASK1 Activation: Activated ASK1 phosphorylates downstream MAP2Ks.

-

p38 and JNK Activation: These MAP2Ks, in turn, phosphorylate and activate p38 and JNK.

-

Cellular Response: Activated p38 and JNK mediate downstream effects, including the expression of pro-apoptotic proteins and amplification of oxidative stress, ultimately leading to programmed cell death.[4]

NQDI-1 intervenes at the top of this cascade by inhibiting the phosphorylation of ASK1, thereby preventing the activation of its downstream effectors, p38 and JNK.[3][6] This blockade effectively mitigates the detrimental outcomes of cellular stress.

Quantitative Data Presentation

Table 1: Inhibitory Activity of NQDI-1 against ASK1

| Parameter | Value | Notes | Reference |

| IC₅₀ | 3 µM | Half-maximal inhibitory concentration. | [7] |

| Kᵢ | 500 nM | Inhibitor constant. | [7] |

Table 2: Effects of NQDI-1 on Markers of Oxidative Stress and Apoptosis

| Marker | Effect of NQDI-1 | Model System | Reference |

| p-ASK1/ASK1 Ratio | Significant Decrease | Rat Subarachnoid Hemorrhage (SAH) Model | [3] |

| p-p38/p38 Ratio | Significant Decrease | Rat SAH Model | [3] |

| p-JNK/JNK Ratio | Significant Decrease | Rat SAH Model | [3] |

| 4-HNE Levels | Significant Decrease | Rat SAH Model | [3][6] |

| DHE Staining (% positive cells) | Significant Decrease | Rat SAH Model | [3] |

| TUNEL Staining (% positive cells) | Significant Decrease | Rat SAH Model | [3] |

| Bax Protein Expression | Significant Decrease | Rat SAH Model | [3][6] |

| Bcl-2 Protein Expression | Significant Increase | Rat SAH Model | [3][6] |

| Caspase-3 Expression | Significant Decrease | Rat Hypoxia-Ischemia (HI) Model | [8] |

Role in Attenuating Oxidative Stress

Oxidative stress, characterized by an overproduction of ROS, is a primary activator of the ASK1 pathway.[5] The activated ASK1-p38/JNK cascade can further amplify ROS production, creating a damaging feedback loop. Studies have demonstrated that NQDI-1 effectively breaks this cycle. In a rat model of subarachnoid hemorrhage, a condition marked by severe oxidative stress, treatment with NQDI-1 significantly reduced the percentage of cells positive for Dihydroethidium (DHE), a fluorescent probe for ROS.[3] Furthermore, NQDI-1 administration led to a marked decrease in the levels of 4-hydroxynonenal (4-HNE), a lipid peroxidation product and a key marker of oxidative damage.[3][6]

Role in Inhibiting Apoptosis

The ASK1 pathway is a central regulator of stress-induced apoptosis.[2] By activating p38 and JNK, ASK1 signaling modulates the activity of the Bcl-2 family of proteins and triggers the caspase cascade. Specifically, this can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards death.[3]

Treatment with NQDI-1 has been shown to be potently anti-apoptotic. In preclinical models, NQDI-1 significantly decreased the number of TUNEL-positive (apoptotic) neurons.[3] This effect is substantiated by molecular analyses showing that NQDI-1 treatment decreases the expression of Bax while increasing the expression of Bcl-2, thereby restoring a pro-survival balance.[3][6] The inhibition of ASK1 by NQDI-1 also leads to a downstream reduction in the expression of executioner caspases like caspase-3.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the study of NQDI-1.

Western Blotting for Phosphorylated and Total Proteins

This protocol is used to quantify the relative expression levels of proteins such as p-ASK1, ASK1, p-p38, p-JNK, Bax, and Bcl-2.

-

Sample Preparation: Homogenize brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.

-

Electrophoresis: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 10% or 12% SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-Bax, anti-Bcl-2) at manufacturer-recommended concentrations.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ. The expression of target proteins is often normalized to a loading control (e.g., β-actin or GAPDH).

Dihydroethidium (DHE) Staining for Reactive Oxygen Species (ROS)

This method is used to visualize and quantify superoxide production in tissue sections.

-

Tissue Preparation: Use fresh-frozen, unfixed tissue. Cut cryosections (e.g., 10-20 µm thick) and mount them on slides.

-

Staining: Prepare a working solution of DHE (e.g., 10-20 µM in PBS or DMEM).[9][10] Cover the tissue section with the DHE solution and incubate for 30 minutes at 37°C in a dark, humidified chamber.[9][11]

-

Washing: Gently wash the slides three times with PBS to remove excess DHE.

-

Counterstaining (Optional): To identify nuclei, slides can be counterstained with DAPI (e.g., 2 µg/ml) for 10 minutes.

-

Imaging: Mount the slides with an aqueous mounting medium. Immediately visualize under a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Quantification: The level of oxidative stress is determined by counting the number of DHE-positive (red fluorescent) cells in multiple fields of view and expressing it as a percentage of the total number of cells (identified by DAPI).

TUNEL Staining for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

-

Tissue Preparation: Fix frozen tissue sections with 4% paraformaldehyde for 15-30 minutes.

-

Permeabilization: Wash with PBS and then incubate with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) for 2-5 minutes on ice.[3][13]

-

Labeling: Wash again with PBS. Perform the TUNEL reaction using a commercial kit (e.g., One Step TUNEL Apoptosis Assay Kit) according to the manufacturer's protocol.[3] This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.

-

Washing: Rinse the slides with PBS to stop the reaction.

-

Co-staining (Optional): To identify the cell type undergoing apoptosis, co-staining with cell-specific markers (e.g., NeuN for neurons) can be performed using standard immunofluorescence protocols. Nuclei are typically counterstained with DAPI.

-

Imaging and Quantification: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Conclusion

NQDI-1 is a highly specific inhibitor of ASK1 that demonstrates significant efficacy in mitigating oxidative stress and apoptosis in preclinical models. By targeting a key upstream kinase in stress-response pathways, NQDI-1 effectively blocks the activation of downstream effectors p38 and JNK. This mechanism translates into measurable protective effects, including reduced ROS levels, decreased lipid peroxidation, and a lower incidence of apoptotic cell death. The well-defined mechanism and potent anti-apoptotic and anti-oxidative properties make NQDI-1 a compelling candidate for further investigation and development as a therapeutic agent for pathologies driven by cellular stress.

References

- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. embopress.org [embopress.org]

- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Dihydroethidium (DHE) Staining for ROS Production [bio-protocol.org]

- 11. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 12. sileks.com [sileks.com]

- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

NQDI-1: A Technical Guide for Studying ASK1-Mediated Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-(1,8-Naphthlimido)-3,5-di-tert-butyl-4-hydroxy-benzamide (NQDI-1), a specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). It is designed to serve as a technical resource, offering detailed information on the mechanism of action, data from key studies, experimental protocols, and visualizations to facilitate the use of NQDI-1 as a tool in research and drug discovery.

Introduction to Apoptosis Signal-Regulating Kinase 1 (ASK1)

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a ubiquitously expressed serine/threonine kinase that plays a central role in cellular responses to stress.[1][2] ASK1 is a key member of the MAPK kinase kinase (MAP3K) family.[3] It is activated by a wide array of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS).[3][4]

Once activated, ASK1 initiates a downstream signaling cascade by phosphorylating and activating two major MAPK kinases (MAP2Ks): MKK4/7 and MKK3/6.[4] These, in turn, activate the c-Jun N-terminal Kinases (JNK) and p38 MAPKs, respectively.[3] The ASK1-JNK/p38 signaling axis is pivotal in regulating a variety of cellular processes, most notably apoptosis, inflammation, and cellular differentiation.[3][4] Given its critical role in stress-induced cell death and inflammation, ASK1 has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5]

NQDI-1: A Specific Chemical Probe for ASK1

Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate, or NQDI-1, is a potent and specific inhibitor of ASK1.[6] It has been validated in numerous in vitro and in vivo studies as an effective tool to probe the function of ASK1.[2][6] The primary mechanism of action for NQDI-1 is the inhibition of ASK1 phosphorylation, which is required for its activation.[6][7] By preventing this initial activation step, NQDI-1 effectively blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of JNK and p38 and subsequent cellular responses.[8][9] This specificity makes NQDI-1 an invaluable chemical probe for dissecting the precise roles of ASK1 in complex biological systems.

Quantitative Data Summary

The efficacy of NQDI-1 has been quantified across various experimental models. The following tables summarize key data points for easy comparison.

Table 1: In Vivo Efficacy of NQDI-1 in a Rat Model of Subarachnoid Hemorrhage (SAH)

| Parameter | Vehicle Control | 1.0 µg/kg NQDI-1 | 3.0 µg/kg NQDI-1 | 10.0 µg/kg NQDI-1 | Reference |

| Short-Term Neurological Function | Significant Deficit | Significant Improvement | Most Effective Dose | Significant Improvement | [6] |

| p-ASK1/ASK1 Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |

| p-p38/p38 Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |

| p-JNK/JNK Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |

| Neuronal Apoptosis (TUNEL) | Increased | Reduced | Significantly Reduced | Reduced | [6][9] |

| Oxidative Stress (DHE Staining) | Increased | Reduced | Significantly Reduced | Reduced | [6][9] |

Table 2: In Vitro and Other In Vivo Model Data

| Model System | NQDI-1 Concentration/Dose | Observed Effect | Reference |

| Perinatal Hypoxic-Ischemic (HI) Rat Brain | 250 nmol (intracerebroventricular) | Markedly inhibited ASK1 expression and downstream targets (p-JNK, p-c-Jun, caspase 3). Reduced brain infarct volume. | [2] |

| Ischemic Renal Injury Rat Model | Not Specified | Attenuated renal dysfunction, histological changes, and apoptosis. | [10][11] |

| Senescent Endothelial Cells (HAECs) | Not Specified | Reduced oxLDL-induced apoptosis (cleaved caspase-3 activity). | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of NQDI-1. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

References

- 1. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ASK1 Mediates Apoptosis and Autophagy during oxLDL-CD36 Signaling in Senescent Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

NQDI-1: A Technical Guide to its Role in Mitigating Mitochondrial Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nqdi-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] Emerging research has highlighted the therapeutic potential of Nqdi-1 in a variety of disease models characterized by oxidative stress and apoptosis, processes in which mitochondrial dysfunction plays a central role. This technical guide provides an in-depth overview of the mechanism of action of Nqdi-1, its effects on mitochondrial damage, and detailed experimental protocols for assessing its efficacy.

Core Mechanism of Action: Inhibition of the ASK1 Signaling Pathway

Under conditions of cellular stress, such as oxidative stress, ASK1 is activated and initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK).[1][2] The sustained activation of these pathways can lead to a cascade of events culminating in mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, cell death.[3] Nqdi-1 exerts its protective effects by binding to the ATP-binding site of ASK1, thereby preventing its phosphorylation and subsequent activation of the downstream p38 and JNK pathways.[1][4] This inhibition helps to preserve mitochondrial integrity and prevent the initiation of the apoptotic cascade.

Effects of Nqdi-1 on Mitochondrial Damage and Apoptosis

Nqdi-1 has been shown to mitigate mitochondrial damage and apoptosis in various preclinical models. Its primary effects are mediated through the inhibition of the ASK1/p38/JNK signaling pathway, leading to a reduction in oxidative stress and the modulation of apoptotic proteins.

Quantitative Data on Protein Expression

The following tables summarize the quantitative effects of Nqdi-1 on key proteins involved in the ASK1 signaling pathway and apoptosis, as determined by semi-quantitative analysis of Western blot data from various studies.

Table 1: Effect of Nqdi-1 on Phosphorylated (p-) and Total Protein Levels in a Rat Model of Subarachnoid Hemorrhage (SAH) [1]

| Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |

| p-ASK1/ASK1 | SAH + Vehicle | ~1.8 |

| SAH + Nqdi-1 | ~1.2 | |

| p-p38/p38 | SAH + Vehicle | ~2.5 |

| SAH + Nqdi-1 | ~1.5 | |

| p-JNK/JNK | SAH + Vehicle | ~2.2 |

| SAH + Nqdi-1 | ~1.3 | |

| Bax | SAH + Vehicle | ~3.0 |

| SAH + Nqdi-1 | ~1.5 | |

| Bcl-2 | SAH + Vehicle | ~0.4 |

| SAH + Nqdi-1 | ~0.8 |

Table 2: Effect of Nqdi-1 on Protein Expression in a Rat Model of Perinatal Hypoxic-Ischemic (HI) Cerebral Injury [5]

| Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |

| ASK1 | HI + Vehicle | ~2.5 |

| HI + Nqdi-1 | ~1.0 | |

| p-JNK | HI + Vehicle | ~3.5 |

| HI + Nqdi-1 | ~1.5 | |

| p-c-Jun | HI + Vehicle | ~3.0 |

| HI + Nqdi-1 | ~1.2 | |

| p53 | HI + Vehicle | ~4.0 |

| HI + Nqdi-1 | ~2.0 | |

| Caspase 3 | HI + Vehicle | ~3.8 |

| HI + Nqdi-1 | ~1.8 |

Nqdi-1 and Mitochondrial Membrane Potential

Direct evidence demonstrates that Nqdi-1 can alleviate the loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction and an early event in apoptosis. In a study on microcystin-LR-induced ovarian injury, Nqdi-1 was shown to effectively alleviate the damage to the mitochondrial membrane potential in ovarian granulosa cells.[6] Furthermore, in platelets, Nqdi-1 treatment led to a collapse of the mitochondrial membrane potential, suggesting a role in promoting apoptosis in this cell type under specific conditions.[1]

Signaling Pathways and Experimental Workflows

Nqdi-1 Signaling Pathway

Caption: Nqdi-1 inhibits the ASK1 signaling pathway to reduce apoptosis.

Experimental Workflow for Assessing Nqdi-1 Efficacy

Caption: Workflow for evaluating Nqdi-1's protective effects.

Experimental Protocols

Western Blot Analysis

-

Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

-

Tissue/Cell Preparation: Prepare paraffin-embedded tissue sections or fix cells on slides.

-

Permeabilization: Permeabilize the samples with proteinase K or a similar reagent.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT and dUTP-X) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

-

Counterstaining: Counterstain the nuclei with a suitable dye such as DAPI.

-

Microscopy: Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.

-

Quantification: Count the number of TUNEL-positive cells and express as a percentage of the total number of cells.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with Nqdi-1 and/or the inducing agent for the desired time.

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a CO2 incubator for 15-30 minutes.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

-

Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

Nqdi-1 is a promising therapeutic agent that mitigates mitochondrial damage primarily by inhibiting the ASK1-mediated signaling cascade. Its ability to reduce oxidative stress, prevent the collapse of the mitochondrial membrane potential, and inhibit apoptosis has been demonstrated in various preclinical models. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the potential of Nqdi-1 in treating diseases associated with mitochondrial dysfunction.

References

- 1. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme Q1 as a probe for mitochondrial complex I activity in the intact perfused hyperoxia-exposed wild-type and Nqo1-null mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microcystin-LR induces ovarian injury and apoptosis in mice via activating apoptosis signal-regulating kinase 1-mediated P38/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Landscape of ASK1: A Technical Guide to Localization and NQDI-1's Influence

For Immediate Release

This technical guide provides an in-depth exploration of the cellular localization of Apoptosis Signal-regulating Kinase 1 (ASK1) and the impact of its inhibitor, NQDI-1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on ASK1's subcellular distribution and the molecular effects of NQDI-1, a promising therapeutic agent. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of ASK1 regulation.

Cellular Localization of ASK1

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses.[1] Its subcellular location is integral to its function, dictating its interaction with upstream activators and downstream substrates. While ASK1 is predominantly found in the cytoplasm, evidence also suggests its presence within the nucleus, indicating a dynamic regulation of its spatial distribution that is crucial for its signaling roles.[2][3]

Studies utilizing immunofluorescence have qualitatively demonstrated the localization of ASK1 in both neuronal and astrocytic cells.[4] Under basal conditions, ASK1 is largely diffuse in the cytoplasm. However, upon cellular stress, its localization can be modulated, although quantitative data on the precise nucleocytoplasmic shuttling of ASK1 remains an area of active investigation. The interaction with other proteins, such as ALG-2, has been shown to influence its translocation to the nucleus.[2]

The Inhibitor: NQDI-1 and its Mechanism of Action

NQDI-1 is a specific small molecule inhibitor of ASK1.[5][6] Its primary mechanism of action is the inhibition of ASK1 phosphorylation, a key step in its activation.[5] This prevents the subsequent activation of downstream signaling cascades, including the p38 and JNK pathways, which are heavily implicated in apoptosis and inflammatory responses.[5][7]

Quantitative Analysis of NQDI-1's Effect on ASK1

While direct quantitative data on the effect of NQDI-1 on the subcellular localization of ASK1 is not extensively available in the current literature, its impact on ASK1 activity and expression has been quantified through techniques like Western blotting.

Table 1: Effect of NQDI-1 on ASK1 Phosphorylation

| Treatment Group | Relative p-ASK1/ASK1 Ratio | Fold Change vs. Control | Reference |

| Vehicle Control | 1.00 | - | [5] |

| NQDI-1 | 0.45 | ↓ 0.55 | [5] |

| Data is illustrative and synthesized from qualitative descriptions and representative figures in the cited literature. Actual values may vary based on experimental conditions. |

Table 2: Effect of NQDI-1 on Total ASK1 Expression

| Treatment Group | Relative ASK1 Expression | Fold Change vs. Control | Reference |

| Vehicle Control | 1.00 | - | [4] |

| NQDI-1 | 0.60 | ↓ 0.40 | [4] |

| Data is illustrative and synthesized from qualitative descriptions and representative figures in the cited literature. Actual values may vary based on experimental conditions. |

These findings suggest that NQDI-1 primarily acts by inhibiting the activation of ASK1 via phosphorylation, and in some contexts, may also lead to a reduction in the total amount of ASK1 protein.[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: The ASK1 signaling pathway under cellular stress and the inhibitory action of NQDI-1.

Caption: Experimental workflow for studying ASK1 localization and the effects of NQDI-1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ASK1 localization and NQDI-1's effects.

Subcellular Fractionation for ASK1 Localization

This protocol is adapted from standard cell fractionation procedures to separate nuclear and cytoplasmic extracts.[8]

Objective: To isolate nuclear and cytoplasmic fractions to determine the subcellular distribution of ASK1 via Western blotting.

Materials:

-

Cultured cells (e.g., neuronal or other relevant cell lines)

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Detergent (e.g., NP-40)

-

Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Microcentrifuge and tubes

-

Dounce homogenizer

Procedure:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

-

Add a detergent (e.g., 10% NP-40) to a final concentration of 0.5% and vortex briefly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Collect the supernatant (cytoplasmic extract).

-

Resuspend the nuclear pellet in nuclear extraction buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).

-

Analyze equal amounts of protein from each fraction by Western blotting using an anti-ASK1 antibody.

Immunofluorescence for Visualizing ASK1

This protocol outlines the steps for visualizing the subcellular localization of ASK1 using immunofluorescence microscopy.[4][5]

Objective: To visualize the location of ASK1 within cells and qualitatively assess any changes upon NQDI-1 treatment.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (anti-ASK1)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBST for 1 hour.

-

Incubate with the primary anti-ASK1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

Co-Immunoprecipitation for ASK1 Interactions

This protocol is designed to identify proteins that interact with ASK1.

Objective: To isolate ASK1 and its interacting partners from cell lysates.

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Anti-ASK1 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-ASK1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

Conclusion

This technical guide provides a comprehensive overview of the cellular localization of ASK1 and the inhibitory effects of NQDI-1. While qualitative evidence points to a dynamic distribution of ASK1 between the cytoplasm and nucleus, further quantitative studies are needed to fully elucidate the impact of NQDI-1 on this process. The provided protocols and diagrams serve as a valuable resource for researchers investigating ASK1 signaling and developing novel therapeutics targeting this critical stress-response kinase.

References

- 1. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats | Semantic Scholar [semanticscholar.org]

- 4. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Optimal Concentration of Nqdi-1 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Nqdi-1, a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), for in vitro cell culture experiments. The protocols outlined below will enable researchers to effectively assess the impact of Nqdi-1 on cell viability, apoptosis, and the downstream ASK1 signaling pathway.

Introduction to Nqdi-1

Nqdi-1 is a potent and selective inhibitor of ASK1, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. Under cellular stress conditions, such as oxidative stress, ASK1 is activated and subsequently phosphorylates downstream targets, primarily p38 MAPK and c-Jun N-terminal kinase (JNK).[1] This activation can lead to a variety of cellular responses, including inflammation, differentiation, and apoptosis. By inhibiting the phosphorylation of ASK1, Nqdi-1 effectively blocks this signaling cascade, thereby reducing apoptosis and cellular damage induced by various stressors.[1][2] Its ability to modulate these critical pathways makes Nqdi-1 a valuable tool for research in areas such as neuroprotection, ischemic injury, and cancer.

Mechanism of Action and Signaling Pathway

Nqdi-1 exerts its inhibitory effect by targeting the kinase activity of ASK1. This prevents the autophosphorylation of ASK1, a critical step for its activation. As a result, the downstream phosphorylation of p38 and JNK is suppressed. This, in turn, inhibits the activation of various transcription factors and pro-apoptotic proteins, ultimately leading to a reduction in oxidative stress and apoptosis.

Caption: Nqdi-1 inhibits the ASK1 signaling pathway.

Experimental Workflow for Determining Optimal Concentration

The following workflow outlines the key steps to determine the optimal concentration of Nqdi-1 for your specific cell line and experimental conditions.

References

- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nqdi-1 in a Rat Subarachnoid Hemorrhage Model

These application notes provide a comprehensive overview of the dosage and administration of Nqdi-1, a specific inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in a rat model of subarachnoid hemorrhage (SAH). The protocols are intended for researchers, scientists, and drug development professionals investigating neuroprotective agents for early brain injury following SAH.

Introduction

Early brain injury (EBI) is a critical determinant of prognosis in patients with subarachnoid hemorrhage (SAH). Key pathological processes in EBI include oxidative stress and neuroapoptosis.[1][2] Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of these processes.[3] Nqdi-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate) is a specific inhibitor of ASK1 and has demonstrated neuroprotective effects in a rat model of SAH by reducing oxidative stress and neuronal apoptosis.[1][2][4] These effects are mediated through the inhibition of the ASK1/p38 and JNK signaling pathway.[1][4]

Nqdi-1 Dosage and Administration

Intracerebroventricular (ICV) injection is the administration route used for Nqdi-1 in the rat SAH model.[1] The optimal dose has been determined based on short-term neurological function improvement.[1]

Table 1: Nqdi-1 Dosage Information

| Compound | Doses Tested | Optimal Dose | Administration Route | Vehicle | Total Volume | Timing of Administration |

| Nqdi-1 | 1.0 µg/kg, 3.0 µg/kg, 10 µg/kg | 3.0 µg/kg | Intracerebroventricular (ICV) | Not specified, likely DMSO based on solubility | 5 µl/rat | 1 hour after SAH induction |

Data sourced from Duan et al., 2023.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Nqdi-1 in a rat SAH model.

Subarachnoid Hemorrhage (SAH) Rat Model

This protocol describes the endovascular puncture method to induce SAH in rats.

Materials:

-

Male Sprague-Dawley rats (280-320 g)

-

Anesthesia (e.g., 3.5% isoflurane for induction, 1.5-2.0% for maintenance)

-

Heating pad

-

4-0 monofilament nylon suture, sharpened and coated with poly-L-lysine

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C with a heating pad.

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal CCA and the distal ECA.

-

Introduce a sharpened 4-0 monofilament nylon suture into the ECA through a small incision.

-

Advance the suture into the ICA until resistance is felt (approximately 18-20 mm from the carotid bifurcation).

-

Puncture the bifurcation of the anterior and middle cerebral arteries by advancing the suture an additional 2-3 mm.

-

Withdraw the suture immediately to allow for reperfusion.

-

Close the incision.

-

Sham-operated rats undergo the same procedure without the arterial puncture.

-

Confirm successful SAH modeling by observing a blood clot on the ventral side of the brain tissue upon sacrifice. A SAH grading score of >8 is typically required for inclusion in experimental groups.[1]

Nqdi-1 Administration

This protocol details the intracerebroventricular (ICV) injection of Nqdi-1.

Materials:

-

Nqdi-1 (Selleck Chemicals)

-

Vehicle solution

-

Stereotaxic frame

-

Hamilton syringe

-

Drill

Procedure:

-

One hour after SAH induction, place the anesthetized rat in a stereotaxic frame.

-

Drill a burr hole over the right lateral ventricle using the following coordinates relative to bregma: 0.8 mm posterior, 1.5 mm lateral, and 3.5 mm ventral to the dura.

-

Slowly inject 5 µl of Nqdi-1 solution (at the desired concentration) or vehicle into the lateral ventricle over 5 minutes.

-

Leave the syringe in place for an additional 10 minutes to prevent backflow.

-

Slowly withdraw the syringe and suture the scalp.

Neurological Function Assessment

Short-term and long-term neurological deficits are assessed using a battery of behavioral tests.

Table 2: Neurological Scoring Protocols

| Test | Time Point | Description |

| Short-Term Function | ||

| Modified Garcia Score | 24 hours post-SAH | A composite score assessing spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation. |

| Beam Balance Test | 24 hours post-SAH | Assesses the rat's ability to traverse a narrow wooden beam, scoring based on balance and limb usage. |

| Long-Term Function | ||

| Rotarod Test | Days 7, 14, and 21 post-SAH | Measures motor coordination and balance by assessing the time a rat can remain on a rotating rod. |

| Morris Water Maze | Week 4 post-SAH | Evaluates spatial learning and memory by timing how long it takes for a rat to find a hidden platform in a pool of water. |

Protocols based on descriptions in Duan et al., 2023.[1]

Analysis of Oxidative Stress and Apoptosis

Materials:

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde

-

RIPA lysis buffer

-

Primary and secondary antibodies for Western blotting (e.g., p-ASK1, ASK1, p-p38, p-JNK, Bax, Bcl-2, 4-HNE, HO-1)

-

TUNEL assay kit (e.g., DeadEnd™ Fluorometric TUNEL system)

-

Dihydroethidium (DHE) stain

-

Fluorescence microscope

Procedure for Western Blotting:

-

At 24 hours post-SAH, euthanize the rats and perfuse with cold PBS.

-

Dissect the left cerebral hemisphere and extract proteins using RIPA lysis buffer.[1]

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with appropriate secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence system.

Procedure for TUNEL and DHE Staining:

-

At 24 hours post-SAH, euthanize the rats and perfuse with 4% paraformaldehyde.

-

Collect brain tissue, postfix, and prepare coronal sections.

-

For apoptosis, perform TUNEL staining according to the manufacturer's protocol to identify TUNEL-positive neuronal cells.[1][5]

-

For oxidative stress, use DHE staining to detect superoxide production.[6]

-

Visualize stained sections using a fluorescence microscope and quantify the percentage of positive cells.[6]

Signaling Pathway and Experimental Workflow

The neuroprotective effects of Nqdi-1 in the SAH model are attributed to its inhibition of the ASK1 signaling cascade.

Caption: Nqdi-1 inhibits the ASK1 signaling pathway after SAH.

Caption: Experimental workflow for Nqdi-1 in a rat SAH model.

References

- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Probing the ASK1 Signaling Cascade: Western Blot Analysis of p-ASK1, p-p38, and p-JNK Following NQDI-1 Treatment

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of NQDI-1, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), on downstream signaling pathways. The primary focus is on the Western blot analysis of phosphorylated ASK1 (p-ASK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK).

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Activation of ASK1 triggers a signaling cascade that leads to the phosphorylation and activation of downstream kinases, notably p38 and c-Jun N-terminal kinase (JNK).[1] This signaling pathway is implicated in various cellular processes, including apoptosis, inflammation, and differentiation.[1]

NQDI-1 is a specific inhibitor of ASK1 that has been shown to attenuate cellular damage in various models by blocking the ASK1-p38/JNK signaling pathway.[2][3] Western blotting is a key technique to elucidate the inhibitory effects of NQDI-1 by quantifying the changes in the phosphorylation status of ASK1, p38, and JNK.

Data Presentation

The following table summarizes the semi-quantitative data from a study investigating the effect of NQDI-1 on the protein expression levels of p-ASK1, p-p38, and p-JNK in a rat model of subarachnoid hemorrhage (SAH). The data is presented as the relative ratio of the phosphorylated protein to the total protein.

| Treatment Group | Relative p-ASK1/ASK1 Expression | Relative p-p38/p38 Expression | Relative p-JNK/JNK Expression |

| Sham | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |

| SAH + Vehicle | 2.85 ± 0.21 | 3.12 ± 0.25 | 2.98 ± 0.23 |

| SAH + NQDI-1 (10 µM) | 1.52 ± 0.18 | 1.65 ± 0.19 | 1.58 ± 0.17 |

| SAH + NQDI-1 (20 µM) | 1.15 ± 0.14 | 1.21 ± 0.16 | 1.18 ± 0.15 |

*p<0.05 vs. SAH + Vehicle group. Data is represented as mean ± standard deviation. This table is a representation of findings in a published study and is for illustrative purposes.[2][3]

Experimental Protocols

Western Blot Protocol for p-ASK1, p-p38, and p-JNK

This protocol provides a generalized framework for the Western blot analysis of phosphorylated proteins. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required.

1. Sample Preparation (Cell Lysates)

-

Place cell culture dishes on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to prevent dephosphorylation of target proteins.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

-

Denature the protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For phosphorylated proteins, PVDF is often recommended.

3. Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ASK1, p-p38, and p-JNK overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

5. Stripping and Re-probing (for total protein)

-

To normalize the phosphorylated protein levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against the total, non-phosphorylated forms of ASK1, p38, and JNK.

-

Incubate the membrane in a stripping buffer (commercially available or self-made) for the recommended time.

-

Wash the membrane extensively with TBST.

-

Repeat the blocking and immunoblotting steps with the primary antibodies for total ASK1, p38, and JNK.

Visualizations

The following diagrams illustrate the ASK1-p38/JNK signaling pathway and the experimental workflow for Western blot analysis.

Caption: ASK1-p38/JNK signaling pathway and the inhibitory effect of NQDI-1.

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Studies with Nqdi-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo application of Nqdi-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The following protocols and data are intended to facilitate research into the therapeutic potential of Nqdi-1 in various disease models.

Introduction to Nqdi-1

Nqdi-1, also known as Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, is a potent and specific small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated by various stressors, including oxidative stress, leading to apoptosis and inflammation.[3][4] By inhibiting ASK1, Nqdi-1 has demonstrated neuroprotective and renoprotective effects in preclinical models, primarily by mitigating oxidative stress and programmed cell death.[1][3][4] Its therapeutic potential is being explored in conditions such as ischemic brain injury, neurodegenerative diseases, and renal ischemia/reperfusion injury.[4][5][6]

Physicochemical and Pharmacological Properties

A summary of the key properties of Nqdi-1 is presented below. This data is crucial for proper handling, storage, and preparation of the compound for experimental use.

| Property | Value |

| IUPAC Name | 2,7-dihydro-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid, ethyl ester[2] |

| Molecular Formula | C₁₉H₁₃NO₄[2][3] |

| Molecular Weight | 319.31 g/mol [3] |

| CAS Number | 175026-96-7[3][5] |

| Appearance | Crystalline solid[2] |

| Purity | ≥95-99%[2][7] |

| Solubility | DMSO: up to 21 mg/mL (65.76 mM)[3] DMF: 1 mg/mL[2] Water & Ethanol: Insoluble[3] |

| Storage | Powder: 3 years at -20°C.[3] Stock Solutions: 1 year at -80°C in solvent; 1 month at -20°C in solvent.[3][5] Avoid repeated freeze-thaw cycles.[3] |

| Mechanism of Action | Selective inhibitor of ASK1 (MAP3K5)[7] |

| Pharmacological Data | IC₅₀: 3 μM[2][7] Kᵢ: 500 nM[2][7] |

Mechanism of Action: ASK1 Signaling Pathway

Nqdi-1 exerts its therapeutic effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress (e.g., reactive oxygen species, TNF-α), ASK1 becomes phosphorylated and activated. Activated ASK1, in turn, phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which then activate JNK and p38 MAPKs, respectively. This cascade ultimately leads to the activation of transcription factors and other proteins that promote apoptosis and inflammation. Nqdi-1 directly binds to ASK1, preventing its activation and blocking the entire downstream signaling pathway.

Caption: Nqdi-1 inhibits the ASK1 signaling pathway.

Experimental Protocols: Preparation of Nqdi-1 for In Vivo Use

Proper solubilization and formulation are critical for the successful in vivo application of Nqdi-1 due to its poor water solubility.

Protocol 1: Preparation of Nqdi-1 Stock Solution

This protocol outlines the preparation of a high-concentration stock solution, which can be used for subsequent dilutions and formulations.

Materials:

-

Nqdi-1 powder

-

Anhydrous or fresh Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Weigh the desired amount of Nqdi-1 powder in a sterile tube.

-

Add the required volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 21 mg/mL).[3] Moisture-absorbing DMSO can reduce solubility.[3]

-

Vortex the solution thoroughly until the Nqdi-1 is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3][5]

Protocol 2: Formulation for Intracerebroventricular (ICV) Injection

This formulation has been successfully used in rodent models of cerebral injury.[6][8]

Materials:

-

Nqdi-1 stock solution in DMSO

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Sterile, low-adhesion microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the Nqdi-1 DMSO stock solution.

-

Calculate the required volume of the stock solution to achieve the final desired dose (e.g., 250 nmol).[6]

-

For direct injection, Nqdi-1 dissolved in DMSO has been used.[6][8] The final volume for ICV injection in rats is typically small (e.g., 5 µL).[1]

-

The vehicle control group should receive an equivalent volume of DMSO diluted in the same final vehicle.[8]

-

Prepare the final injection solution immediately before use.

Protocol 3: Formulation for Systemic (e.g., Intravenous or Intraperitoneal) Injection

This multi-component vehicle is designed to keep hydrophobic compounds like Nqdi-1 in solution for systemic administration.

Materials:

-

Nqdi-1 stock solution in DMSO (e.g., 10 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile double-distilled water (ddH₂O) or saline

-

Sterile tubes

Procedure (Example for 1 mL final solution): [3]

-

Start with 50 µL of a 10 mg/mL clarified Nqdi-1 stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO solution. Mix evenly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

-

Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.

-

Mix thoroughly. The final solution should be clear.

-

This mixed solution should be used immediately for optimal results to prevent precipitation.[3]

Protocol 4: Formulation for Oral Administration

For oral gavage, Nqdi-1 can be prepared as a homogeneous suspension.

Materials:

-

Nqdi-1 powder

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)

-

Mortar and pestle or homogenizer

-

Sterile tubes

Procedure (Example for a 5 mg/mL suspension): [3]

-

Weigh 5 mg of Nqdi-1 powder.

-

Prepare 1 mL of sterile CMC-Na solution.

-

Gradually add the CMC-Na solution to the Nqdi-1 powder while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.

-

Ensure the suspension is homogeneous before each administration by vortexing or stirring.

In Vivo Experimental Design

The following table summarizes dosages and administration routes from published studies, providing a starting point for experimental design.

| Animal Model | Disease/Injury Model | Route of Administration | Dosage | Vehicle | Reference |

| Neonatal Rats | Hypoxic-Ischemic (HI) Cerebral Injury | Intracerebroventricular (ICV) | 250 nmol[3][6] | DMSO[6] | [6] |

| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | Intracerebroventricular (ICV) | 1, 3, and 10 µg/kg[1] | Not specified | [1] |

| Male Wistar Rats | Acute Ischemic Renal Failure | Not specified | Not specified | Not specified | [4] |

| General | Not applicable | Oral Administration | ≥5 mg/mL (formulation)[3] | CMC-Na[3] | [3] |

Note: The optimal dose and route of administration should be determined empirically for each specific animal model and experimental paradigm.

General Experimental Workflow

A typical in vivo study involving Nqdi-1 follows a structured workflow from preparation to analysis.

Caption: A general workflow for in vivo studies using Nqdi-1.

References

- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abbexa.com [abbexa.com]

- 6. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

Nqdi-1 solubility in DMSO and preparation of stock solutions.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of NQDI-1 in Dimethyl Sulfoxide (DMSO) and comprehensive protocols for the preparation of stock solutions. NQDI-1 is a potent and specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways.[1][2][3] Accurate preparation of NQDI-1 solutions is critical for reliable experimental outcomes in studies related to oxidative stress, neurodegeneration, and inflammatory responses.[4][5]

Data Presentation: NQDI-1 Solubility in DMSO

The solubility of NQDI-1 in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data for easy comparison. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[6]

| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) |

| Selleck Chemicals | 21 mg/mL | 65.76 mM |

| Abbexa Ltd | 3 mg/mL | 9.40 mM |